5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
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Overview
Description
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring. The general reaction conditions include:
Reagents: Phenylhydrazine, ethyl acetoacetate
Solvent: Ethanol or methanol
Catalyst: Acetic acid or sodium acetate
Temperature: Reflux conditions (approximately 80-100°C)
Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems and optimized reaction conditions ensures consistent product quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Nitro derivatives of the pyrazolone compound.
Reduction: Alcohol derivatives of the pyrazolone compound.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, analgesic, and antipyretic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
5-Amino-3-methyl-1-phenylpyrazole: Used in the synthesis of various heterocyclic compounds with potential biological activities.
Uniqueness
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, a methyl group, and a phenyl group on the pyrazolone ring makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUURCNSBVAESQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(NC1=O)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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